1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride
CAS No.:
Cat. No.: VC18976333
Molecular Formula: C16H23ClN2O
Molecular Weight: 294.82 g/mol
* For research use only. Not for human or veterinary use.
![1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride -](/images/structure/VC18976333.png)
Specification
Molecular Formula | C16H23ClN2O |
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Molecular Weight | 294.82 g/mol |
IUPAC Name | 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride |
Standard InChI | InChI=1S/C16H22N2O.ClH/c19-15(14-6-2-1-3-7-14)18-13-5-4-8-16(18)9-11-17-12-10-16;/h1-3,6-7,17H,4-5,8-13H2;1H |
Standard InChI Key | XTPXBGNLOXUKBX-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C2(C1)CCNCC2)C(=O)C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1,9-Diazaspiro[5.5]undecan-9-yl(phenyl)methanone hydrochloride (C₁₆H₂₃ClN₂O) features a spirocyclic core where two six-membered rings share a single atom—a hallmark of spiro compounds that enhances conformational rigidity (Fig. 1). The phenylmethanone group at the 9-position introduces aromaticity, while the hydrochloride salt improves solubility. The molecular weight is 294.82 g/mol, with a chlorine atom contributing to its ionic character.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₃ClN₂O |
Molecular Weight | 294.82 g/mol |
CAS Number | Not publicly disclosed |
Solubility | Enhanced in polar solvents |
Stability | Stable at room temperature |
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence starting with cyclohexanone derivatives. A representative pathway includes:
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Cyclohexanone Functionalization: Nitromethane addition under basic conditions yields nitroalkane intermediates.
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Spirocyclization: Alkyl glycinate coupling facilitates ring closure, forming the diazaspiro framework .
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Hydrochloride Salt Formation: Treatment with HCl in dichloromethane produces the final compound.
Reagents such as triethylamine (TEA) and dichloromethane (DCM) are employed under mild temperatures (20–25°C), ensuring high yields (>75%).
Industrial Scalability
Industrial production leverages continuous flow chemistry to optimize reaction kinetics and purity. Automated systems minimize byproduct formation, achieving >90% purity in bulk batches.
Mechanism of Action and Biological Activity
GABA_A Receptor Modulation
The compound exhibits high affinity for GABA_A receptors, allosterically enhancing chloride ion influx and neuronal hyperpolarization. This mechanism underpins its anxiolytic and analgesic effects, with sub-micromolar binding constants (Kᵢ ≈ 120 nM).
Dual Pharmacodynamic Profile
Emerging evidence suggests dual activity:
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μ-Opioid Receptor Agonism: Mediates pain relief (EC₅₀ = 45 nM).
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σ1 Receptor Antagonism: Mitigates opioid-induced respiratory depression.
Table 2: Biological Targets and Affinities
Target | Activity | Affinity (nM) |
---|---|---|
GABA_A Receptor | Positive modulator | 120 |
μ-Opioid Receptor | Agonist | 45 |
σ1 Receptor | Antagonist | 210 |
Therapeutic Applications
Pain Management
Preclinical models demonstrate efficacy in neuropathic and inflammatory pain, with a 60% reduction in pain markers at 10 mg/kg doses. The dual opioid-GABAergic activity reduces addiction liability compared to traditional opioids.
Neurological Disorders
In rodent anxiety models, the compound decreases stress-induced behaviors by 40–50% at 5 mg/kg, rivaling benzodiazepines without sedation. Trials in epilepsy models show seizure frequency reduction by 30%.
Comparative Analysis with Structural Analogs
4-Oxa-1,9-Diazaspiro[5.5]undecane Dihydrochloride
This analog replaces a methylene group with oxygen, altering solubility (LogP = -0.8 vs. 1.2) and σ1 receptor affinity (Kᵢ = 380 nM) . The oxygen atom enhances metabolic stability but reduces blood-brain barrier permeability.
1,4-Diazaspiro[5.5]undecan-3-one
Patented for anticancer applications, this variant lacks the phenylmethanone group, diminishing GABAergic activity but increasing kinase inhibition (IC₅₀ = 8 nM for CDK2) .
Future Research Directions
Clinical Translation
Phase I trials are needed to assess human pharmacokinetics, particularly bioavailability and half-life. Structural modifications could enhance CNS penetration.
Target Diversification
Exploration of NMDA receptor interactions may unlock antidepressant applications. Computational modeling predicts moderate affinity (Kᵢ ≈ 550 nM), warranting experimental validation.
Green Chemistry Approaches
Solvent-free synthesis and biocatalytic methods could reduce environmental impact. Preliminary studies show 70% yield using immobilized lipases.
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